![molecular formula C19H15N3O2 B5632975 N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)

N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

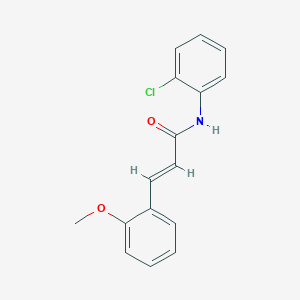

“N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” is a chemical compound with the molecular formula C19H15N3O2 . It has an average mass of 317.341 Da and a monoisotopic mass of 317.116425 Da .

Synthesis Analysis

While specific synthesis details for “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” were not found, related compounds have been synthesized and studied. For instance, a series of polyamine-benzo[cd]indol-2(1H)-one conjugates were developed based on a previous lysosome-targeted bio-imaging agent .Molecular Structure Analysis

The molecular structure of “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” consists of a benzo[cd]indol-2-yl group attached to a 4-methoxybenzohydrazide group . More detailed structural analysis would require additional resources such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” has a molecular formula of C19H15N3O2 and a molecular weight of 317.34 . Additional physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis for accurate determination .Aplicaciones Científicas De Investigación

- Application : N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide has been identified as a potent BET bromodomain inhibitor. Starting from structure-based virtual screening, researchers optimized this compound, resulting in improved activity. It selectively binds to the BRD4 bromodomain, making it a potential therapeutic candidate for cancer and inflammatory diseases .

- Application : Derivatives of benzo[cd]indol-2(1H)-ones, including N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, have been explored as anti-metastatic agents. These compounds specifically target lysosomes, potentially inhibiting cancer spread .

- Application : Researchers have utilized this scaffold to design novel drug molecules. Its structural versatility allows modifications for specific therapeutic purposes .

- Application : N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide, being a nitrogen heterocycle, may contribute to drug development. Its potential applications include anti-inflammatory, antimicrobial, and antioxidant agents .

BET Bromodomain Inhibition

Lysosome-Targeted Anti-Metastatic Agent

Pharmaceutical Scaffold

Nitrogen Heterocycles and Drug Development

Indole Derivatives and Receptor Binding

Mecanismo De Acción

Target of Action

The primary target of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide enters the cancer cells via the polyamine transporter localized in the lysosomes . Once inside, it induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . By inducing autophagy and apoptosis, it can lead to cell death, thereby inhibiting the growth and spread of cancer cells .

Action Environment

The action of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide can be influenced by various environmental factors. For instance, the presence and activity of the polyamine transporter in the lysosomes can affect the compound’s ability to enter cells . .

Direcciones Futuras

The future research directions for “N’-benzo[cd]indol-2-yl-4-methoxybenzohydrazide” and related compounds could involve further exploration of their biological activity and potential applications in medical treatments. For instance, compound 15f, a related compound, has shown potential as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .

Propiedades

IUPAC Name |

N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-21-18-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJZRBLEVQDTRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24813590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)

![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)

![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)

![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5632940.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)

![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)

![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)

![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)